molecular formula C7H5Cl3O2S B1351252 2,4-Dichloro-6-methylbenzenesulfonyl chloride CAS No. 175278-26-9

2,4-Dichloro-6-methylbenzenesulfonyl chloride

Cat. No. B1351252
CAS RN: 175278-26-9
M. Wt: 259.5 g/mol
InChI Key: LHMUXGRPLOUXAY-UHFFFAOYSA-N
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Description

The compound 2,4-Dichloro-6-methylbenzenesulfonyl chloride is a derivative of benzenesulfonyl chloride with specific substituents on the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfonyl chlorides and their derivatives. These compounds are generally used as intermediates in the synthesis of various organic molecules, including amines, azo pigments, and pesticides .

Synthesis Analysis

The synthesis of related compounds, such as 2,4-dinitrobenzenesulfonamides, involves the reaction of primary amines with 2,4-dinitrobenzenesulfonyl chloride . Another example includes the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which is achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . These methods suggest that the synthesis of 2,4-Dichloro-6-methylbenzenesulfonyl chloride could similarly involve chlorosulfonation of an appropriately substituted benzene derivative.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the molecular structure of related sulfonyl chlorides. For instance, the structure of 2,4,6-triisopropylbenzenesulfonyl chloride was determined to be orthorhombic with a strongly flattened boat conformation . Such structural analyses are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Sulfonyl chlorides are known to react with amines to form sulfonamides. The reaction can yield different products depending on the concentration of the amine used, as demonstrated by the reaction of 2-formylbenzenesulfonyl chloride with primary amines . These reactions are important for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. For example, the presence of steric hindrance in 2,4,6-triisopropylbenzenesulfonyl chloride affects its bond lengths and bond-angle distortions, which in turn influence its reactivity and selectivity as a condensing agent . Electron diffraction and quantum-chemical studies provide detailed information about bond lengths, bond angles, and barriers of internal rotation, which are essential for understanding the behavior of these molecules .

Scientific Research Applications

Solvation Effects and Hydrolysis Studies

2,4-Dichloro-6-methylbenzenesulfonyl chloride's behavior in solvation and hydrolysis reactions is a significant area of study. Research demonstrates the influence of halogens on solvation effects in the hydrolysis of sulfonyl halides, such as 2-methylbenzenesulfonyl chloride, in water-rich H2O-dioxane mixtures. This is particularly relevant for understanding the reactivity and stability of these compounds in various solvents (Ivanov, Kislov, & Gnedin, 2004). Additionally, research into the solvent-dependent radical bromination of toluene sulfonyl chlorides, including 2,4-dichloro-3-methylbenzenesulfonyl chloride, highlights the importance of solvent choice in chemical reactions (Quartara et al., 2006).

Structural and Kinetic Investigations

Studies on substituted benzenesulfonyl chlorides have explored their structural and kinetic aspects. For instance, research on chlorohydroxybenzenesulfonyl derivatives, including 2,4-dichlorophenols, has provided insights into their potential as herbicides, as well as their infrared and nuclear magnetic resonance (NMR) spectral characteristics (Cremlyn & Cronje, 1979). Similarly, the synthesis and crystal structure of compounds like methyl 2-(p-toluenesulfonamido)benzoate, prepared from 4-methylbenzenesulfonyl chloride, have been analyzed for their molecular stability and hydrogen bonding interactions (Zhang et al., 2010).

Synthetic Methodologies

2,4-Dichloro-6-methylbenzenesulfonyl chloride is utilized in various synthetic pathways. A notable example is the synthesis of 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride, showcasing a cost-effective andenvironmentally friendly methodology suitable for large-scale production (Yin, 2002). The synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride further exemplifies the versatility of sulfonyl chlorides in creating structurally complex molecules (Rublova et al., 2017).

Application in Polymerization Processes

Research has also focused on the role of toluenesulfonyl chloride, a related compound, in atom transfer radical polymerization (ATRP). This includes studies on initiator efficiency and the identification of by-products, which are crucial for optimizing polymerization processes (Gurr et al., 2005).

Solvation and Hydrolysis in Binary Solvents

The activation parameters of hydrolysis of compounds like 2-methylbenzenesulfonyl chloride in binary solvents like H2O-i-PrOH and H2O-t-BuOH have been studied, providing insights into the influence of solvent composition on the hydrolysis of sulfonyl chlorides (Ivanov et al., 2004).

properties

IUPAC Name

2,4-dichloro-6-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMUXGRPLOUXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384240
Record name 2,4-dichloro-6-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methylbenzenesulfonyl chloride

CAS RN

175278-26-9
Record name 2,4-Dichloro-6-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-6-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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